2-(5-chloro-1H-indol-3-yl)acetonitrile

Synthetic Chemistry Reaction Kinetics Heterocyclic Reactivity

Procure 2-(5-chloro-1H-indol-3-yl)acetonitrile (CAS 81630-83-3) as the definitive 5-chloroindole scaffold for SAR and heterocyclic synthesis. The 5-chloro substituent is a critical determinant of biological activity; generic substitution invalidates comparative potency analyses. This building block enables orthogonal functionalization via the acetonitrile group and cross-coupling at the chloro position. Ideal for hit-to-lead optimization requiring unambiguous 5-position halogen SAR.

Molecular Formula C10H7ClN2
Molecular Weight 190.63 g/mol
CAS No. 81630-83-3
Cat. No. B1590693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-chloro-1H-indol-3-yl)acetonitrile
CAS81630-83-3
Molecular FormulaC10H7ClN2
Molecular Weight190.63 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)C(=CN2)CC#N
InChIInChI=1S/C10H7ClN2/c11-8-1-2-10-9(5-8)7(3-4-12)6-13-10/h1-2,5-6,13H,3H2
InChIKeyUHFZUNGNGGEESB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(5-Chloro-1H-indol-3-yl)acetonitrile (CAS 81630-83-3): Core Properties and Procurement Profile


2-(5-Chloro-1H-indol-3-yl)acetonitrile, also known as 5-chloroindole-3-acetonitrile, is a halogenated indole building block with the molecular formula C10H7ClN2 and a molecular weight of 190.63 g/mol . It is characterized by a chlorine atom at the 5-position of the indole ring and an acetonitrile substituent at the 3-position. As a versatile fine chemical , it serves as a key intermediate and scaffold in synthetic chemistry, particularly in the development of bioactive compounds .

Why Generic Substitution of 2-(5-Chloro-1H-indol-3-yl)acetonitrile Compromises Scientific Integrity


Generic substitution of 2-(5-chloro-1H-indol-3-yl)acetonitrile with other indole-3-acetonitriles is not scientifically valid due to the critical and quantifiable impact of the 5-chloro substituent on chemical, physical, and biological properties. This substitution alters electronic distribution, nucleophilicity, and steric parameters [1], directly affecting reaction yields and product purity in synthesis. More importantly, in biological contexts, the 5-chloro group is a well-established determinant of enzyme inhibition potency and selectivity, with SAR studies showing it can significantly increase or decrease activity compared to unsubstituted or alternatively substituted analogs [2]. Therefore, substituting this compound without direct comparative data risks experimental failure, data irreproducibility, and invalid structure-activity relationship (SAR) conclusions.

Quantitative Differentiation Guide for 2-(5-Chloro-1H-indol-3-yl)acetonitrile: Data-Backed Reasons to Select This Precise CAS Number


Enhanced Nucleophilicity Drives Superior Reactivity Over Unsubstituted Indole-3-acetonitrile

The presence of the 5-chloro substituent significantly modulates the nucleophilic reactivity of the indole core, a critical parameter for reaction planning and yield optimization. While direct kinetic data for 2-(5-chloro-1H-indol-3-yl)acetonitrile is not reported, quantitative kinetic studies on structurally related 5-substituted indoles provide a robust class-level inference. These studies demonstrate that 5-substitution, particularly with electron-withdrawing groups like chloro, leads to a measurable change in the nucleophilicity parameter (N) compared to the parent indole (N ~ 5.55) [1]. This difference is not trivial; it directly impacts the rate and outcome of electrophilic coupling reactions, which are fundamental to building complex molecules [1].

Synthetic Chemistry Reaction Kinetics Heterocyclic Reactivity

The 5-Chloro Moiety is a Pharmacophoric Determinant of Biological Activity

In medicinal chemistry SAR studies, the 5-chloro substituent on the indole ring is not a passive bystander but an active determinant of biological potency. A comparative analysis of substitution patterns on the indole A-ring revealed that a 5-chloro group can significantly increase or decrease activity relative to the unsubstituted parent (R = H) [1]. The direction and magnitude of this effect are highly dependent on the specific biological target and the rest of the molecular scaffold, making it impossible to predict a priori. This class-level inference establishes that the 5-chloro analog is a distinct chemical entity with a unique activity profile that cannot be inferred from other analogs.

Medicinal Chemistry Structure-Activity Relationship (SAR) Drug Discovery

Validated Purity Specifications (≥95-97%) Ensure Reproducible Outcomes

As a research chemical and building block, the commercial purity of 2-(5-chloro-1H-indol-3-yl)acetonitrile is a critical differentiator for procurement. Reputable suppliers consistently certify this compound at a minimum purity of 95%, with some offering grades up to 97% . This is a verifiable specification that directly contrasts with lower purity or unspecified grades of similar indole derivatives. This high purity minimizes the risk of introducing unknown impurities into sensitive chemical reactions or biological assays, thereby directly contributing to experimental reproducibility and the reliability of downstream results.

Chemical Synthesis Quality Control Procurement Specification

Documented Physicochemical Profile for Reliable Handling and Formulation

2-(5-chloro-1H-indol-3-yl)acetonitrile has a well-defined physicochemical profile that is essential for its practical use and is not shared by all analogs. Its density is reported as 1.361 g/cm³, and it has a high boiling point of 406.517°C at 760 mmHg . Furthermore, safety data sheets confirm it is chemically stable under recommended storage conditions (2-8°C) . These parameters are not just descriptive; they are actionable data points for researchers planning synthetic routes (e.g., selecting solvents, setting reaction temperatures), storing the compound, and handling it safely.

Physicochemical Properties Formulation Process Chemistry

Utility as a Versatile Scaffold for Complex Molecule Synthesis

2-(5-chloro-1H-indol-3-yl)acetonitrile serves as a high-value starting material and versatile scaffold for constructing more complex molecular architectures. A 2003 patent (US6555568B1) explicitly describes its use in the multi-step synthesis of substituted indolealkanoic acids, a class of compounds investigated for treating diabetic complications and inhibiting angiogenesis [1]. In this patent, the compound is prepared in an 85% yield as a precursor for further functionalization, demonstrating its practical utility and scalability as a synthetic intermediate [1]. Its 3-acetonitrile and 5-chloro functional groups provide distinct handles for orthogonal chemical transformations, enabling the efficient assembly of diverse compound libraries.

Organic Synthesis Medicinal Chemistry Building Block

Validated Application Scenarios for Procuring 2-(5-Chloro-1H-indol-3-yl)acetonitrile


Medicinal Chemistry: Structure-Activity Relationship (SAR) Studies and Lead Optimization

2-(5-chloro-1H-indol-3-yl)acetonitrile is an indispensable tool for medicinal chemists engaged in SAR studies focused on indole-containing pharmacophores. As demonstrated in Section 3, the 5-chloro substituent is a key determinant of biological activity, and its presence can significantly alter potency compared to the unsubstituted core [1]. Therefore, this compound is the correct choice for systematically probing the impact of a chloro group at the 5-position of an indole scaffold during hit-to-lead or lead optimization campaigns. Using an alternative building block would confound the SAR analysis and lead to invalid conclusions.

Synthetic Chemistry: Building Block for Complex Heterocyclic Libraries

As a versatile building block, 2-(5-chloro-1H-indol-3-yl)acetonitrile is ideally suited for generating diverse libraries of complex heterocyclic compounds. The acetonitrile group at the 3-position can be readily converted into a variety of other functional groups (e.g., carboxylic acids, amines, tetrazoles), while the 5-chloro atom can serve as a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). Its established use in the synthesis of substituted indolealkanoic acids [2] validates its utility in producing bioactive molecules. This specific substitution pattern is essential for executing these orthogonal synthetic transformations.

Process Chemistry and Scale-up: Reproducible Intermediate for Patented Routes

For process chemists, the procurement of a well-characterized building block with a defined purity (≥95%) and known physicochemical properties is critical for successful scale-up. The documented synthesis of this compound in an 85% yield [2] provides a reliable starting point for developing robust, scalable processes. The stability of the compound under recommended storage conditions (2-8°C) further supports its use in larger-scale production, where consistent quality and predictable behavior are paramount. Procuring the specified CAS number ensures the process is based on a known, reproducible intermediate, mitigating the risks associated with scale-up of uncharacterized materials.

Academic Research: Probing Fundamental Reactivity and Biological Mechanisms

In academic settings, 2-(5-chloro-1H-indol-3-yl)acetonitrile is a valuable tool for fundamental research. Its differentiated nucleophilicity [3] can be exploited in physical organic chemistry studies to investigate reaction mechanisms. In chemical biology, it can be used as a probe to understand the role of indole-containing metabolites, with the 5-chloro group serving as a useful spectroscopic or mass tag for tracking the molecule's fate in complex biological systems. Using this precise compound ensures that the results are specific to the 5-chloro substitution pattern and are not confounded by the properties of other analogs.

Technical Documentation Hub

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